1,4-Dihydroxy-6-carboxy-anthraquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNNTCAGLDHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173252 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-45-8 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymology of Anthraquinones
Overview of Primary Biosynthetic Routes to Anthraquinones
The two principal pathways for anthraquinone (B42736) biosynthesis are distinct in their precursors and the resulting substitution patterns on the anthraquinone skeleton.
The polyketide pathway, also known as the acetate-malonate pathway, is a major route for the biosynthesis of a wide range of natural products, including many anthraquinones found in fungi and some higher plant families. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units.
The process begins with the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA, typically seven, to form a linear poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization reactions, catalyzed by polyketide synthases (PKS), to form the characteristic tricyclic anthraquinone skeleton. A key feature of anthraquinones synthesized via this pathway is the presence of substituents on both of the outer aromatic rings.
| Key Feature | Description |
| Starting Unit | Acetyl-CoA |
| Extender Units | Malonyl-CoA |
| Intermediate | Linear poly-β-keto chain |
| Key Enzymes | Polyketide Synthases (PKS) |
| Characteristic | Substitution on both outer aromatic rings |
The shikimate/O-succinylbenzoic acid (OSB) pathway is the primary route for the biosynthesis of anthraquinones in many higher plants, particularly in the Rubiaceae family. This pathway is more complex than the polyketide pathway and involves intermediates from both the shikimate pathway and the Krebs cycle.
In this pathway, chorismate, an intermediate of the shikimate pathway, is converted to isochorismate. Isochorismate then reacts with α-ketoglutarate, a Krebs cycle intermediate, to form o-succinylbenzoic acid (OSB). Subsequent activation of OSB to its coenzyme A ester (OSB-CoA) is followed by a ring-closure reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA). DHNA serves as the precursor to the A and B rings of the anthraquinone nucleus. The third ring (ring C) is typically derived from the isoprenoid pathway via the addition of an isopentenyl pyrophosphate (IPP) unit. A distinguishing feature of anthraquinones produced through the OSB pathway is that they are typically substituted on only one of the outer aromatic rings.
| Key Feature | Description |
| Precursors | Chorismate (from Shikimate Pathway), α-Ketoglutarate (from Krebs Cycle) |
| Key Intermediates | Isochorismate, o-Succinylbenzoic acid (OSB), 1,4-dihydroxy-2-naphthoic acid (DHNA) |
| Third Ring Precursor | Isopentenyl pyrophosphate (IPP) |
| Characteristic | Substitution primarily on one outer aromatic ring |
Enzymatic Steps in Anthraquinone Biogenesis
The biosynthesis of anthraquinones is a highly regulated process involving a series of specific enzymatic reactions. The following sections detail the roles of key enzymes in the OSB pathway.
Isochorismate Synthase (ICS) : This enzyme catalyzes the conversion of chorismate to isochorismate, a critical branch point in the biosynthesis of various secondary metabolites, including anthraquinones via the OSB pathway. nih.gov ICS is an isomerase that repositions the hydroxyl group of chorismate. wikipedia.org The activity of isochorismate synthase can be a key regulatory point in anthraquinone biosynthesis. nih.gov
O-Succinylbenzoate Synthase (OSBS) : Following the formation of isochorismate, OSB synthase catalyzes the reaction between isochorismate and α-ketoglutarate, in the presence of thiamine pyrophosphate (TPP), to produce o-succinylbenzoic acid (OSB). nih.gov This reaction is a crucial step that links the shikimate pathway with an intermediate from the Krebs cycle. OSBS is a member of the enolase superfamily and catalyzes an exergonic dehydration reaction. ebi.ac.uk
OSB:CoA Ligase : For the subsequent cyclization to occur, the aliphatic carboxyl group of o-succinylbenzoic acid must be activated. This activation is carried out by OSB:CoA ligase, which catalyzes the ATP-dependent formation of an OSB-CoA ester. nih.govresearchgate.net This enzyme has been purified and characterized from cell cultures of Galium mollugo and has a molecular mass of approximately 66 kDa. researchgate.net
Isopentenyl Diphosphate (IPP) Isomerase : In the later stages of the OSB pathway, a C5 isoprene (B109036) unit is added to the DHNA core to form the third ring of the anthraquinone structure. This C5 unit is derived from isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). IPP isomerase catalyzes the reversible isomerization of IPP to DMAPP. nih.govnih.gov This isomerization is an essential activation step in isoprenoid biosynthesis, converting the less reactive IPP into the more electrophilic DMAPP. nih.gov
The prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key step in the biosynthesis of many anthraquinones and naphthoquinones derived from the shikimate pathway. biorxiv.org This reaction involves the attachment of a prenyl group, typically from DMAPP, to the DHNA molecule. This step is catalyzed by a prenyltransferase. biorxiv.org For instance, in Rubia cordifolia, a prenyltransferase designated as RcDT1 has been identified, which belongs to the UbiA superfamily. biorxiv.orgbiorxiv.org This enzyme catalyzes the prenylation of DHNA to form 2-carboxyl-3-prenyl-1,4-naphthoquinone and 3-prenyl-1,4-naphthoquinone. biorxiv.org Following prenylation, the molecule undergoes further cyclization and modification to yield the final anthraquinone structure.
| Enzyme | Function | Pathway Step |
| Isochorismate Synthase (ICS) | Converts chorismate to isochorismate | Early step in the OSB pathway |
| O-Succinylbenzoate Synthase (OSBS) | Catalyzes the formation of o-succinylbenzoic acid (OSB) from isochorismate and α-ketoglutarate | Intermediate step in the OSB pathway |
| OSB:CoA Ligase | Activates OSB by forming an OSB-CoA ester | Intermediate step in the OSB pathway |
| IPP Isomerase | Interconverts isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) | Provides the prenyl donor for the formation of the third ring |
| Prenyltransferase (e.g., RcDT1) | Attaches a prenyl group to 1,4-dihydroxy-2-naphthoic acid (DHNA) | Key step leading to the formation of the complete anthraquinone skeleton |
Prenylation of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)
Characterization of DHNA Prenyltransferases (e.g., RcDT1)
A pivotal step in the biosynthesis of alizarin-type anthraquinones is the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA). This reaction is catalyzed by a class of enzymes known as DHNA prenyltransferases. One such enzyme, identified from Rubia cordifolia, is RcDT1 (Rubia cordifolia dimethylallyltransferase 1) oup.com.
RcDT1 belongs to the UbiA superfamily of prenyltransferases, which are typically membrane-bound enzymes oup.com. In vitro enzymatic assays have confirmed that RcDT1 catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to DHNA oup.com. This prenylation step is crucial as it commits the DHNA intermediate to the anthraquinone biosynthetic pathway oup.com. The reaction results in the formation of 2-carboxyl-3-prenyl-1,4-naphthoquinone and 3-prenyl-1,4-naphthoquinone oup.com. Further characterization has been achieved through in vivo studies, where RNA interference (RNAi) of the RcDT1 gene in R. cordifolia callus cultures led to a significant reduction in the content of alizarin-type anthraquinones, thereby confirming the essential role of this enzyme in their biosynthesis oup.com.
| Enzyme | Source Organism | Family | Catalyzed Reaction | Reference |
| RcDT1 | Rubia cordifolia | UbiA superfamily | Prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) | oup.com |
Substrate Specificity of Prenyltransferases
The substrate specificity of DHNA prenyltransferases is a key determinant of the structural diversity of the resulting anthraquinones. Studies on the recombinant RcDT1 enzyme have provided insights into its substrate preferences oup.comresearchgate.net.
RcDT1 exhibits a primary preference for naphthoic acids as its prenyl acceptor substrate oup.comresearchgate.net. Among various potential substrates tested, RcDT1 showed the highest activity with 1,4-dihydroxy-2-naphthoic acid (DHNA) biorxiv.org. The enzyme can also recognize and prenylate other naphthoic acid derivatives, although typically with lower efficiency biorxiv.org.
Interestingly, RcDT1 also displays a degree of promiscuity, as it can utilize 4-hydroxybenzoic acids as alternative substrates oup.comresearchgate.net. This suggests a broader role for such enzymes in the biosynthesis of other prenylated aromatic compounds nih.gov. The prenylation activity of RcDT1 is strongly inhibited by compounds such as 1,2-dihydroxynaphthalene and 1,4-dihydroxynaphthalene, indicating that the dihydroxy-naphthalene structure is a key recognition motif for the enzyme oup.comresearchgate.net.
| Substrate Class | Specific Examples | Activity with RcDT1 | Reference |
| Naphthoic Acids | 1,4-dihydroxy-2-naphthoic acid (DHNA) | High | oup.combiorxiv.org |
| Benzoic Acids | 4-hydroxybenzoic acid | Moderate | oup.comresearchgate.net |
| Inhibitors | 1,2-dihydroxynaphthalene, 1,4-dihydroxynaphthalene | Strong Inhibition | oup.comresearchgate.net |
Plastid Localization and Expression Profiles of Key Enzymes
The subcellular localization of biosynthetic enzymes provides critical information about the organization of metabolic pathways within the cell. For the biosynthesis of alizarin-type anthraquinones, key enzymes have been found to be localized in specific cellular compartments oup.com.
Studies on RcDT1 have revealed that the enzyme is localized to the plastids oup.comresearchgate.net. This is consistent with the fact that the MEP pathway, which supplies the prenyl donor DMAPP for the reaction catalyzed by RcDT1, is also located in the plastids of plant cells researchgate.net. The plastid localization of RcDT1 ensures the efficient channeling of intermediates and the spatial segregation of the anthraquinone biosynthetic pathway oup.com.
Furthermore, the expression profile of the RcDT1 gene aligns with the accumulation pattern of anthraquinones in the plant. In Rubia cordifolia, the expression of RcDT1 is predominantly observed in the roots, which are the primary site of alizarin-type anthraquinone accumulation oup.comresearchgate.net. This root-specific expression pattern further supports the dedicated role of RcDT1 in the biosynthesis of these compounds in R. cordifolia oup.com.
| Enzyme | Subcellular Localization | Tissue-Specific Expression | Reference |
| RcDT1 | Plastid | Root-specific | oup.comresearchgate.net |
Enzymatic Oxidation Cascades in Anthraquinone Formation
The formation of the final anthraquinone structure from prenylated intermediates involves a series of complex oxidation reactions. These reactions are catalyzed by a cascade of enzymes that work in a coordinated manner to introduce oxygen atoms and facilitate ring closure.
In the biosynthesis of certain anthraquinone-fused natural products, a two-enzyme system has been identified that converts a δ-thiolactone anthracene (B1667546) intermediate into a hydroxyanthraquinone nih.govacs.org. This enzymatic cascade involves a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase and a cofactor-free enzyme that together catalyze a series of oxidation, desulfurization, and decarboxylation reactions nih.govacs.org.
FAD-dependent Monooxygenases (e.g., DynE13)
One of the key enzymes in this oxidative cascade is a flavin adenine dinucleotide (FAD)-dependent monooxygenase, exemplified by DynE13 nih.govacs.org. These enzymes utilize FAD as a cofactor to activate molecular oxygen for the hydroxylation of aromatic substrates.
In the context of anthraquinone biosynthesis, DynE13 has been shown to be a flavin-dependent oxygenase that plays a crucial role in the transformation of the δ-thiolactone anthracene intermediate acs.orgnih.gov. It is proposed that DynE13 catalyzes the installation of two oxygen atoms onto the substrate, which is a critical step in the formation of the hydroxyanthraquinone product nih.govacs.org. This hydroxylation is coupled with subsequent reactions that lead to the modification of the polycyclic ring system nih.gov.
Cofactor-Free Enzymes (e.g., DynA1)
Working in concert with the FAD-dependent monooxygenase is a cofactor-free enzyme, such as DynA1 nih.govacs.org. Unlike many oxygenases that require cofactors like flavin or pterin, these enzymes can catalyze oxygenation reactions without the need for such molecules nih.gov.
DynA1 is believed to act as a cofactor-free monooxygenase that installs the final oxygen atom in the hydroxyanthraquinone product nih.govacs.org. The ability of DynA1 to function without a cofactor is attributed to the nature of its substrate, which possesses a π-conjugation system that can stabilize radical intermediates, thereby facilitating the reduction of molecular oxygen nih.govacs.org. The involvement of a cofactor-free oxygenase highlights the diverse enzymatic strategies employed in the biosynthesis of complex natural products nih.gov.
Mechanisms of Oxidation, Desulfurization, and Decarboxylation
The enzymatic cascade catalyzed by the DynE13-DynA1 system involves a multi-step chemical transformation that includes oxidation, desulfurization, and decarboxylation nih.govacs.org.
The proposed mechanism suggests that DynE13 initiates the process by installing two hydroxy groups on the δ-thiolactone anthracene substrate nih.govacs.org. This is accompanied by the elimination of the sulfur atom as hydrogen sulfide (H₂S) and the removal of a carboxyl group through decarboxylation nih.govnih.gov. Following the action of DynE13, the cofactor-free oxygenase DynA1 catalyzes the installation of a third hydroxy group, completing the formation of the hydroxyanthraquinone moiety nih.govacs.org. Isotopic labeling studies have confirmed that the three oxygen atoms incorporated into the final product originate from molecular oxygen (O₂) nih.govnih.gov.
This intricate enzymatic cascade demonstrates a highly efficient and coordinated process for the construction of the anthraquinone core, showcasing the remarkable catalytic capabilities of biosynthetic enzymes.
Interplay of Mevalonic Acid (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways for Isoprenoid Precursors
The biosynthesis of isoprenoids, a vast and diverse class of natural products, relies on the fundamental building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govnih.govnih.gov. In plants and some microorganisms, two distinct and spatially separated pathways are responsible for the production of these precursors: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway nih.govplos.orgresearchgate.net.
The MVA pathway is primarily located in the cytoplasm and is responsible for producing precursors for sesquiterpenes, triterpenes (including sterols), and brassinosteroids plos.orgresearchgate.netfrontiersin.org. This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR) nih.govplos.org. Conversely, the MEP pathway operates in the plastids and provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone nih.govplos.org. The initial step of the MEP pathway is the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) plos.orgresearchgate.net.
In the context of anthraquinone biosynthesis, particularly in plants of the Rubiaceae family, the interplay between these two pathways is crucial. The anthraquinone structure is typically formed through two main routes: the polyketide pathway or the chorismate/o-succinylbenzoic acid pathway researchgate.netresearchgate.net. In the latter, which is common in the Rubiaceae, rings A and B of the anthraquinone core are derived from the shikimate pathway via o-succinylbenzoic acid, while ring C is derived from an isoprenoid unit, IPP researchgate.net.
The regulation of these pathways is complex, with key enzymes like HMGR in the MVA pathway and DXS and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway acting as critical control points plos.org. For instance, studies in Salvia miltiorrhiza hairy roots demonstrated that the MEP pathway was the primary source for the biosynthesis of tanshinones, which are diterpenoids, while the MVA pathway was more critical for cell growth plos.org.
Table 1: Comparison of MVA and MEP Pathways for Isoprenoid Precursor Biosynthesis
| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Cellular Location | Cytoplasm, Endoplasmic Reticulum, Peroxisomes frontiersin.org | Plastids nih.govplos.org |
| Starting Materials | Acetyl-CoA (3 molecules) nih.gov | Pyruvate and Glyceraldehyde-3-phosphate researchgate.net |
| Key Rate-Limiting Enzyme | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) plos.org | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) plos.orgresearchgate.net |
| Primary Products | Sesquiterpenes, Sterols, Brassinosteroids, Dolichols plos.orgresearchgate.net | Monoterpenes, Diterpenes, Carotenoids, Gibberellins plos.orgfrontiersin.org |
| Contribution to Anthraquinones | Generally provides precursors for cytoplasmic isoprenoids; minor role in Rubia-type anthraquinones plos.orgresearchgate.net | Main supplier of IPP for Ring C of Rubia-type anthraquinones researchgate.net |
Molecular Mechanisms of Polyketide Shortening in Biosynthesis
Anthraquinones can also be synthesized via the polyketide pathway, a route common in bacteria, fungi, and some plant families researchgate.netresearchgate.net. This pathway typically involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) by a type II polyketide synthase (PKS) system to form a linear poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic tricyclic anthraquinone core researchgate.netresearchgate.net.
A key challenge in understanding the biosynthesis of certain anthraquinones is the mechanism by which a specific chain length is selected and processed. Research on the Gram-negative bacterium Photorhabdus luminescens has elucidated a novel molecular mechanism for polyketide shortening researchgate.netnih.gov. In this organism, the ant gene cluster directs the synthesis of anthraquinones researchgate.nettum.de.
The biosynthesis proceeds via the formation of a defined octaketide intermediate. A crucial and unusual step in this pathway is catalyzed by the enzyme AntI, which functions as a lyase researchgate.netnih.gov. AntI acts on the octaketide chain before the formation of the third aromatic ring, catalyzing a terminal polyketide shortening event researchgate.nettum.de. This enzymatic action is distinct from the typical cyclization patterns observed in many other PKS systems.
Detailed structural and functional analyses, including X-ray crystallography and mutagenesis studies, have revealed that AntI employs a unique multistep reaction cascade involving a retro-Claisen reaction followed by a Dieckmann condensation researchgate.netnih.gov. The retro-Claisen reaction effectively cleaves a terminal acetate unit from the polyketide chain, shortening it. Subsequently, the Dieckmann condensation facilitates the final ring closure to form the tricyclic anthraquinone ring system researchgate.net. This discovery of AntI's function represents a previously unobserved mechanism in polyketide biosynthesis, highlighting the diverse enzymatic strategies nature employs to generate molecular complexity researchgate.netnih.gov.
Table 2: Enzymatic Steps in AntI-Catalyzed Polyketide Shortening
| Step | Reaction Type | Substrate | Enzyme | Product | Description |
| 1 | Retro-Claisen Reaction | Defined octaketide | AntI | Shortened heptaketide intermediate | AntI catalyzes the cleavage of a terminal acetate unit from the linear polyketide chain. researchgate.net |
| 2 | Dieckmann Condensation | Shortened heptaketide intermediate | AntI | Tricyclic anthraquinone ring | The enzyme facilitates an intramolecular cyclization to form the third aromatic ring of the anthraquinone core. researchgate.netnih.gov |
Derivatization Strategies and Analog Development
Design and Synthesis of Substituted Anthraquinone (B42736) Analogs
The core structure of anthraquinone allows for the introduction of various substituents, leading to a diverse library of analogs. A common approach involves the reaction of a starting anthraquinone, such as 1,4-dihydroxyanthraquinone (quinizarin), with different reagents to append new chemical groups. wikipedia.org For instance, novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene (B33073) groups have been designed and synthesized. nih.gov The structures of these new compounds are typically confirmed using advanced analytical techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. nih.gov
Another strategy involves the alkylation of the anthraquinone nucleus. For example, the reaction of 1,4-dihydroxyanthraquinone with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) can introduce alkyl groups to the beta-position of the anthraquinone core. colab.ws This method, known as the Marschalk reaction, proceeds by converting the quinone to its more reactive leuco form (dihydroanthraquinone) before alkylation. colab.ws
Modification of Hydroxyl and Carboxyl Groups for Enhanced Properties
The hydroxyl (-OH) and carboxyl (-COOH) groups of 1,4-dihydroxy-6-carboxy-anthraquinone are prime targets for chemical modification to enhance properties such as solubility, stability, and reactivity. longdom.org
The carboxyl group can be readily converted into amides or esters. For example, the synthesis of carboxamides of 5,6-dihydroxyindole-2-carboxylic acid, a related catechol-containing compound, has been achieved with high yields using coupling agents. nih.gov This approach often involves protecting the hydroxyl groups as acetates before the amidation reaction, followed by deprotection. nih.gov Similarly, the carboxyl group of anthraquinone derivatives can be coupled with various amino acid esters to create a series of new compounds. kcl.ac.uk Such modifications can significantly alter the molecule's polarity and solubility. longdom.orgnih.gov
The hydroxyl groups can also be modified through reactions like etherification or esterification. longdom.org For instance, methylation of catechol groups in anthraquinone derivatives has been used as a strategic step in multi-step synthetic sequences to facilitate other reactions, such as chlorination, which would otherwise be inefficient due to the presence of the free hydroxyl groups. kcl.ac.uk Glycosylation, the attachment of sugar moieties to the hydroxyl groups, is another important modification. This can be achieved through biotransformation using enzymes like glycosyltransferases, which can enhance the solubility and alter the biological properties of the parent anthraquinone. mdpi.com
Theoretical studies have also been conducted to understand how modifications of hydroxyl and carboxyl groups influence the antioxidant properties of hydroxyanthraquinones. bohrium.com These studies help in designing new derivatives with enhanced functionalities. bohrium.com
Synthesis of Nitrogen-Substituted Anthraquinone Derivatives
The introduction of nitrogen-containing functional groups into the anthraquinone scaffold is a significant area of research, leading to compounds with unique properties. dnu.dp.ua Several synthetic methods are employed for this purpose.
One common method is the nucleophilic substitution of a leaving group, such as a halogen, on the anthraquinone ring with an amine. researchgate.netnih.gov For example, new substituted anthraquinones with amino fragments have been synthesized by reacting a bromoanthraquinone with various amines in a copper-catalyzed Ullmann coupling reaction. researchgate.netresearchgate.net The Buchwald-Hartwig cross-coupling reaction, catalyzed by palladium, is another powerful tool for forming C-N bonds in the synthesis of nitrogen-substituted anthraquinones. researchgate.net
Another approach involves the construction of nitrogen-containing heterocyclic rings fused to the anthraquinone core. This can be achieved through various reactions, including cycloadditions and condensations, often starting from aminoanthraquinones or their diazo derivatives. dnu.dp.ua Light-mediated transformations have also been developed for the synthesis of aza-anthraquinone molecules. nih.gov
The introduction of a triazene (B1217601) moiety, a known alkylating group, has been achieved by the azo coupling of an anthraquinone-1-diazonium salt with various aliphatic and aromatic amines. nih.gov These synthetic strategies provide access to a wide range of nitrogenated anthraquinones for further investigation. nih.gov
Regioselective Functionalization Approaches
Controlling the position of functionalization on the anthraquinone ring system is a critical challenge in the synthesis of specific derivatives. Several strategies have been developed to achieve regioselectivity.
One approach is to take advantage of the inherent reactivity of different positions on the anthraquinone nucleus. For instance, in 1,4-dihydroxyanthraquinone (quinizarin), the β-positions (2 and 3) are more susceptible to certain reactions. colab.ws To enhance the reactivity of the anthraquinone core towards weakly nucleophilic radicals, the starting material can be converted into a boron complex or protonated form, which activates the nucleus for subsequent reactions. colab.ws
Protecting groups are also instrumental in achieving regioselectivity. For example, as mentioned earlier, methylating the hydroxyl groups can allow for selective reactions at other parts of the molecule. kcl.ac.uk
In some cases, the reaction conditions can dictate the regiochemical outcome. For example, the alkylation of 1,3-dihydroxyanthraquinone with prenyl bromide in boiling methanol (B129727) has been reported to yield a single, rearranged product, highlighting the complexity and potential for regiocontrol in these systems. colab.ws Furthermore, multi-step synthetic sequences, such as regioselective bromination followed by lithiation and carbonation, have been used to introduce a carboxylic acid group at a specific position on the anthraquinone ring. kcl.ac.uk
Flow-Batch-Separator Unified Reactors for Derivatization
Recent advancements in chemical synthesis have led to the development of innovative reactor technologies that can improve the efficiency, safety, and scalability of chemical processes. One such technology is the flow-batch-separator unified reactor system.
These integrated systems have been successfully applied to the derivatization of quinizarins (1,4-dihydroxyanthraquinones). acs.org The process often involves the initial hydrogenation of the quinizarin (B34044) to its more reactive leuco-quinizarin form. acs.org This reduction can be performed under continuous-flow conditions using heterogeneous catalysts, such as platinum or platinum-nickel nanoparticles supported on alumina. acs.org
The key advantage of the unified reactor system is the ability to integrate the synthesis of the reactive intermediate (leuco-quinizarin) with its subsequent derivatization in a fully continuous process. acs.org This approach avoids the need to isolate the often unstable leuco-quinizarin, which can be sensitive to air oxidation. The use of continuous-flow conditions also allows for better control over reaction parameters, leading to higher selectivity and yields. acs.org
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous structural assignment of 1,4-Dihydroxy-6-carboxy-anthraquinone can be achieved. nih.gov
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The protons on the A-ring (containing the hydroxyl groups) and the C-ring (containing the carboxyl group) will resonate at different chemical shifts due to the varying electronic effects of the substituents. The two hydroxyl protons at positions 1 and 4 are expected to be significantly downfield-shifted due to strong intramolecular hydrogen bonding with the adjacent carbonyl groups, a characteristic feature of this class of compounds. researchgate.net
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display 15 distinct carbon signals, corresponding to the anthraquinone (B42736) skeleton and the carboxyl group. The carbonyl carbons (C-9 and C-10) are typically observed at the most downfield region of the spectrum (δ > 180 ppm). researchgate.net The carbon of the carboxylic acid group (C-6-COOH) would also resonate at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (-OH and -COOH).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted values based on the analysis of similar anthraquinone structures. Actual experimental values may vary depending on the solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | ~155-160 |
| 2 | ~7.2-7.4 | ~110-115 |
| 3 | ~7.2-7.4 | ~110-115 |
| 4 | - | ~155-160 |
| 4a | - | ~130-135 |
| 5 | ~8.0-8.2 | ~125-130 |
| 6 | - | ~135-140 |
| 7 | ~8.2-8.4 | ~128-133 |
| 8 | ~7.8-8.0 | ~120-125 |
| 8a | - | ~130-135 |
| 9 | - | ~185-190 |
| 9a | - | ~132-137 |
| 10 | - | ~180-185 |
| 10a | - | ~132-137 |
| 6-COOH | ~12-13 (broad) | ~165-170 |
| 1-OH, 4-OH | ~12.5-13.0 | - |
While 1D NMR spectra provide initial data, 2D correlational NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.
COSY: This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons that are two or three bonds apart. It would be used to confirm the connectivity of the aromatic protons on each ring system (e.g., H-2 to H-3; H-5 to H-7, H-7 to H-8). researchgate.net
HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). This is particularly crucial for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons (C-9, C-10), the carbons bearing the hydroxyl groups (C-1, C-4), and the bridgehead carbons. For instance, HMBC correlations from the hydroxyl protons (1-OH, 4-OH) to adjacent carbons would definitively confirm their positions. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides vital information on the molecular weight and elemental formula of a compound and can offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₅H₈O₆). nih.gov The calculated exact mass can be compared against the experimentally measured mass to confirm the compound's identity with high confidence. researchgate.net
Interactive Table 2: HRMS Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₈O₆ | nih.gov |
| Calculated Exact Mass | 284.032088 Da | nih.gov |
| Ionization Mode (Predicted) | [M-H]⁻ (Negative ESI) | |
| Predicted m/z for [M-H]⁻ | 283.02483 |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a hybrid technique that combines the powerful separation capabilities of UHPLC with the sensitive detection and identification power of mass spectrometry. researchgate.net This method is particularly useful for analyzing compounds in complex mixtures. nih.gov In a typical UHPLC-MS analysis, a sample containing this compound would first be injected into the UHPLC system, where it is separated from other components based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, confirming its presence and allowing for quantification. researchgate.netrsc.org
Mass Spectrometry Molecular Networking is an innovative bioinformatics approach used to visualize and organize MS/MS fragmentation data. scienceopen.com It operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns. nih.gov In this approach, MS/MS spectra from a complex mixture are compared, and a network is created where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. rsc.org This technique is highly effective for the dereplication and identification of known compounds and the targeted discovery of new natural products. rsc.orgscienceopen.com If a sample contains this compound along with other known anthraquinone analogs, it would likely cluster together with them in the molecular network, facilitating its tentative identification even before isolation. researchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of anthraquinone and its derivatives is characterized by distinct bands arising from π → π* and n → π* electronic transitions. nih.gov Typically, UV-Vis spectra of anthraquinones display up to four π → π* absorption bands in the 220–350 nm range and a weaker n → π* absorption band at longer wavelengths, often near 400 nm. nih.gov The precise position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core, as well as the polarity of the solvent. nih.gov
For 1,4-dihydroxy-anthraquinone, the parent compound lacking the carboxyl group, the presence of the two para-hydroxyl groups leads to a significant bathochromic (red) shift of the longest wavelength absorption band to around 481 nm. nih.gov This is attributed to the extension of the molecular orbital delocalization. nih.gov The introduction of a carboxyl group at the 6-position is expected to further modulate the electronic transitions. In a study involving various anthraquinone derivatives, it was observed that the absorption spectrum is a unique fingerprint of the substitution pattern. researchgate.net
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), have proven to be valuable tools in predicting the UV/Vis spectra of anthraquinone derivatives. nih.gov These calculations can help in assigning the observed electronic transitions to specific molecular orbitals. For a series of 35 natural and synthesized anthraquinones, TD-DFT calculations were employed to predict their maximum absorption wavelengths (λmax). nih.gov
Table 1: Expected UV-Vis Absorption Maxima for Anthraquinone Derivatives
| Compound | Transition Type | Expected λmax (nm) | Reference |
| Anthraquinone | n → π | ~400 | nih.gov |
| π → π | 220-350 | nih.gov | |
| 1,4-Dihydroxyanthraquinone | n → π* | ~481 | nih.gov |
Note: The λmax for this compound is not explicitly available in the searched literature and is inferred based on the behavior of similar compounds.
Fluorescence Spectroscopy for Emission Characteristics
The fluorescence properties of anthraquinone derivatives are intrinsically linked to their structure and the surrounding environment. The parent 1,4-dihydroxyanthraquinone is known to be fluorescent. rsc.org The quenching of fluorescence from 1,4-dihydroxy-9,10-anthraquinone by aromatic hydrocarbons has been studied, indicating charge-transfer or electron-transfer interactions in the excited state. rsc.org
The emission characteristics, including the quantum yield, are significantly influenced by the solvent polarity and the presence of specific substituents. For instance, a series of 2,6-diaryl-9,10-anthraquinones exhibited fluorescence quantum yields up to 6.8 x 10⁻² in solution, with emission in the yellow-orange region attributed to intramolecular charge transfer. rsc.org The study of various anthraquinone dyes has shown that their emission can span a wide range of the visible spectrum, from blue to red, depending on the molecular structure. researchgate.net The fluorescence quantum yields of organic compounds can vary significantly, with reported values ranging from 0.00079 to 0.35 for different molecules. frontiersin.orgresearchgate.netmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. A theoretical and experimental study on the vibrational spectra of the closely related 1,4-dihydroxyanthraquinone (1,4-DAQ) provides a solid foundation for interpreting the spectrum of the carboxylated derivative. nih.gov
The key expected vibrational frequencies are:
O-H stretching: A broad band in the region of 3400-3650 cm⁻¹ is characteristic of the hydroxyl groups. nih.gov
C=O stretching (quinone): The two quinone carbonyl groups will exhibit strong absorption bands. In 1,4-DAQ, these are observed experimentally and are also calculated. nih.gov
C=O stretching (carboxylic acid): An additional strong absorption band is expected for the carbonyl group of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.
O-H bending (carboxylic acid): A broad absorption associated with the hydroxyl group of the carboxylic acid is also anticipated.
C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings. researchgate.net
C-O stretching: Bands corresponding to the C-O stretching of the hydroxyl and carboxylic acid groups will also be present.
The NIST WebBook provides an IR spectrum for the similar compound 1-amino-2,4-dihydroxyanthraquinone, which can serve as a reference for the anthraquinone core vibrations. nist.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | Stretching | 3400-3650 (broad) | nih.gov |
| Quinone Carbonyl (C=O) | Stretching | ~1630-1670 | nih.govresearchgate.net |
| Carboxylic Acid Carbonyl (C=O) | Stretching | ~1700-1725 | Inferred |
| Aromatic C=C | Stretching | 1400-1600 | researchgate.net |
Note: The wavenumbers are approximate and can be influenced by intermolecular interactions and the physical state of the sample.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. A powder XRD pattern provides a unique fingerprint of the crystalline phase, revealing information about the unit cell dimensions and space group. springernature.com While no specific crystal structure or powder diffraction data for this compound has been found in the searched literature, the general principles of XRD can be applied to its analysis. researchgate.netresearchgate.net
Should a crystalline powder of the compound be obtained, its XRD pattern would consist of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the arrangement of the molecules in the crystal lattice. Analysis of the diffraction pattern can be used to:
Confirm the crystalline nature of the material.
Identify the specific crystalline phase.
Determine the unit cell parameters.
Potentially solve the full crystal structure.
The synthesis of various 1,4-dihydroxyanthraquinone derivatives has been reported, suggesting that crystalline forms of these compounds can be obtained and would be amenable to XRD analysis. researchgate.netnih.gov
Microscopic Techniques for Morphological Characterization
Microscopic techniques are essential for visualizing the morphology and surface features of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM analysis of a solid sample could reveal:
The size and shape distribution of the particles.
The surface texture and any visible features such as steps, kinks, or defects.
Although no specific SEM images for this compound were found, the synthesis of other anthraquinone derivatives often results in solid materials whose morphology can be characterized by SEM. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces with atomic or near-atomic resolution. AFM can provide three-dimensional topographical maps of a surface. For this compound, AFM could be used to:
Obtain high-resolution images of the crystal surfaces.
Characterize surface features such as terraces, steps, and growth spirals.
Measure the roughness of the surface at the nanoscale.
AFM has been used to study the surface of various organic materials and could provide valuable insights into the surface properties of crystalline this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. For anthraquinone (B42736) derivatives, DFT calculations are crucial for understanding the planarity of the ring system, the influence of substituents, and the nature of intramolecular hydrogen bonds.
Researchers have successfully used DFT methods, such as B3LYP and B3PW91, to optimize the geometry of 1,4-dihydroxyanthraquinone (1,4-DAQ). nih.gov These studies have found that the most stable structure possesses C2v point group symmetry. nih.gov The calculations confirm the presence of strong intramolecular hydrogen bonds between the hydroxyl protons and the adjacent carbonyl oxygen atoms, which significantly influence the molecule's geometry and electronic properties. jscimedcentral.com
Prediction of Spectroscopic Properties via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including their UV-Vis and infrared spectra.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of organic dyes. mdpi.comresearchgate.net For anthraquinones, TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions responsible for the observed absorption bands. researchgate.net
Studies on various dihydroxyanthraquinone (DHAQ) isomers show that the position of the hydroxyl groups significantly influences the electronic transitions. scm.com The absorption spectrum of 1,4-DAQ, for instance, features a characteristic peak in the visible region that is attributed to a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. scm.com This transition is typically of a π → π* nature. scm.com
Different functionals, such as PBE0, B3LYP, and CAM-B3LYP, have been benchmarked for their accuracy in predicting the λmax of anthraquinones, with TD-DFT schemes generally providing robust results with mean absolute errors under 20 nm. mdpi.comresearchgate.net The theoretical UV-Vis spectrum for 1,4-Dihydroxy-6-carboxy-anthraquinone would be expected to show transitions characteristic of the 1,4-dihydroxyanthraquinone core, with potential shifts in absorption bands due to the electronic effects of the -COOH group.
| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |
|---|---|---|---|---|
| 1,4-dihydroxyanthraquinone | TD-DFT | ~496 | ~470-500 | HOMO-LUMO (π → π) |
| Anthraquinone Derivatives | TD-DFT (PBE0/B3LYP) | Variable | Variable | π → π and n → π* |
DFT calculations are also employed to compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate a molecule's infrared (IR) spectrum. researchgate.net The theoretical spectrum is often compared with experimental Fourier-transform infrared (FT-IR) spectroscopy data to validate the computational model and to aid in the assignment of vibrational modes. nih.gov
For 1,4-dihydroxyanthraquinone, DFT calculations using the B3LYP method have been shown to agree well with experimental FT-IR and Raman spectra. nih.gov The calculations help to assign specific vibrational modes, such as the stretching of C=O, O-H, and C-C bonds within the aromatic rings, and the bending modes of the hydroxyl groups. The strong intramolecular hydrogen bonds in 1,4-disubstituted dihydroxyanthraquinones significantly affect the vibrational frequencies of the involved O-H and C=O groups. jscimedcentral.com Similar calculations for this compound would need to account for the vibrational modes associated with the carboxylic acid group, including the C=O and O-H stretching and bending frequencies.
| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C=O stretch | 1,4-dihydroxyanthraquinone | ~1620-1650 | ~1625-1660 |
| O-H stretch (H-bonded) | 1,4-dihydroxyanthraquinone | ~3100-3300 | ~3150-3400 |
| Aromatic C-C stretch | 1,4-dihydroxyanthraquinone | ~1450-1600 | ~1450-1600 |
Investigation of Photophysical Properties through Theoretical Models
Theoretical models are essential for unraveling the complex photophysical processes that occur after a molecule absorbs light, including the energetics of its excited states and the pathways for energy dissipation.
Upon absorption of a photon, a molecule is promoted from its singlet ground state (S₀) to an excited singlet state (Sₙ). The lowest excited singlet state (S₁) and the lowest triplet state (T₁) are particularly important for determining the molecule's fluorescence and phosphorescence properties. Computational methods like TD-DFT and Unrestricted DFT (UDFT) are used to calculate the energies of these states. mdpi.comnih.gov
For anthraquinone compounds, it has been suggested that they have a fast intersystem crossing (ISC) rate, the process by which a molecule transitions from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). nih.gov This is often facilitated when the transition involves a change in molecular orbital type, for instance, from a ¹(π, π) state to a ³(n, π) state. mdpi.com Calculations on anthraquinone and its derivatives have shown that UDFT methods can be more suitable than TD-DFT for accurately predicting phosphorescence energies (the T₁ → S₀ transition). mdpi.comnih.gov The accuracy of these calculations is highly dependent on the choice of functional, with the M06 series of functionals often providing good results for phosphorescence energy. nih.gov The relative energies of the S₁ and T₁ states in this compound will dictate its potential for fluorescence versus phosphorescence and its efficiency as a photosensitizer.
Understanding energy transfer mechanisms is key to predicting how a photoexcited molecule will behave. This includes intramolecular processes like internal conversion and intersystem crossing, as well as intermolecular processes such as electron transfer.
Theoretical studies on anthraquinone derivatives interacting with biological molecules like DNA have shown that electron transfer from guanine nucleobases to the excited photosensitizer is a crucial step in photodynamic therapy. nih.gov These studies use quantum mechanics/molecular mechanics (QM/MM) approaches to model the charge-transfer states between the anthraquinone and its environment. nih.gov
Within the molecule itself, the nature of the excited states determines the primary deactivation pathways. Natural Bond Orbital (NBO) analysis can be used to understand the charge transfer characteristics of the electronic transitions. nih.gov For many anthraquinones, low-lying excited states possess significant charge-transfer character, which can influence the rates of internal conversion and intersystem crossing. nih.gov While specific studies on the energy transfer mechanisms of this compound are scarce, computational models provide the framework to investigate these processes, predicting the flow of energy from initial photoexcitation to eventual relaxation or chemical reaction.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in a solvent or interacting with biological macromolecules. These simulations model the atomic motions of the system by integrating Newton's laws of motion, offering a detailed view of the molecule's structural evolution.
A key aspect that can be explored through MD simulations is the intramolecular and intermolecular hydrogen bonding. The hydroxyl and carboxyl groups are both excellent hydrogen bond donors and acceptors. Intramolecular hydrogen bonds can form between the hydroxyl groups and the adjacent carbonyl oxygens, as well as potentially involving the carboxyl group. These interactions significantly impact the planarity and electronic structure of the molecule. Studies on similar molecules, such as 1,4-dihydroxyanthraquinone, have utilized Car–Parrinello Molecular Dynamics (CPMD) to analyze the dynamics of protons within these intramolecular hydrogen bridges mdpi.com. These simulations have shown that protons can be very labile, with short transfer and sharing events occurring, which can be influenced by the surrounding environment mdpi.com.
Furthermore, MD simulations are invaluable for understanding how this compound interacts with solvent molecules, particularly water. The simulations can reveal the structure of the solvation shells around the molecule, highlighting the specific hydrogen bonding patterns between the solute and solvent. This is crucial for understanding its solubility and reactivity in aqueous environments.
In the context of biological systems, MD simulations can be employed to study the interactions of this compound with proteins or DNA. For instance, the anthraquinone moiety is known to be a potential DNA intercalator researchgate.net. MD simulations can model the process of intercalation, revealing the preferred binding modes and the key non-covalent interactions (e.g., van der Waals, electrostatic, and hydrogen bonds) that stabilize the complex. Such simulations can provide a dynamic and detailed picture that complements experimental findings.
Elucidation of Reaction Mechanisms using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in unraveling the intricate details of chemical reaction mechanisms at the electronic level. For this compound, these methods can be used to investigate reaction pathways, determine the structures of transition states, and calculate reaction energetics, thereby providing a fundamental understanding of its reactivity.
A significant area of interest for anthraquinone derivatives is their role in redox processes and the generation of reactive oxygen species (ROS) nih.gov. Quantum chemical calculations can elucidate the mechanism of electron transfer to or from the anthraquinone core. For instance, DFT studies have been used to investigate the one-electron reduction of anthraquinone derivatives and their subsequent interaction with molecular oxygen to form superoxide anion radicals rsc.org. The presence of electron-donating hydroxyl groups and an electron-withdrawing carboxyl group in this compound will modulate its redox potential, a property that can be accurately predicted using these computational methods.
Quantum chemical calculations can also be applied to study the mechanisms of nucleophilic and electrophilic substitution reactions on the anthraquinone ring. For example, the reaction of 1,10-anthraquinones with alcohols and amines has been studied using quantum chemical methods, confirming an addition-elimination mechanism nsc.ru. These calculations can help predict the regioselectivity of such reactions for this compound, identifying the most likely sites for chemical modification.
Furthermore, the photochemical reactions of anthraquinones are another area where quantum chemical methods provide crucial insights. These compounds can be excited by light to higher electronic states, leading to various photochemical transformations. Time-Dependent DFT (TD-DFT) can be used to calculate the energies of the excited states and to study processes such as intersystem crossing and photosensitization. For instance, DFT studies have revealed that the formation energy for triplet excited states is a key factor in the ability of anthraquinone derivatives to abstract hydrogen and react with oxygen to produce ROS nih.gov.
The table below summarizes key parameters that can be obtained from quantum chemical calculations to elucidate reaction mechanisms.
| Calculated Parameter | Significance in Mechanism Elucidation |
| Reaction Enthalpy (ΔH) | Determines whether a reaction is exothermic or endothermic. |
| Activation Energy (Ea) | Indicates the kinetic barrier of a reaction; a lower Ea means a faster reaction rate. |
| Transition State Geometry | Provides the molecular structure at the peak of the energy barrier, revealing the critical atomic rearrangements during the reaction. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to nucleophilic or electrophilic attack. |
| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites of reactivity. |
| Excited State Energies | Crucial for understanding photochemical reaction pathways and the generation of reactive species upon light absorption. |
By applying these computational tools, researchers can gain a detailed and predictive understanding of the chemical behavior of this compound, guiding the design of new derivatives with tailored properties and functions.
Structure Activity Relationship Sar Studies in Vitro
Systematic Modification of the Anthraquinone (B42736) Core for Activity Modulation
The anthraquinone scaffold, a three-ring aromatic system, serves as a versatile template for chemical modification. nih.gov Altering the substituents on this core structure is a key strategy for modulating biological activity and optimizing pharmacological properties. nih.gov The goal of such modifications is often to enhance potency, improve selectivity, or reduce toxicity. mdpi.com
Systematic changes can involve the introduction, removal, or alteration of various functional groups at different positions on the anthraquinone rings. For example, the addition of certain side chains can significantly impact bioactivity. The substitution with di-isopentenyl groups has been shown to improve the antibacterial activity of some anthraquinone derivatives. nih.gov Conversely, the inherent rigidity and planarity of the anthraquinone structure can lead to low water solubility, which may reduce biological activity; modifications aimed at increasing solubility are therefore a common strategy. nih.gov
Another approach involves the synthesis of structural analogs. By creating compounds with subtle but significant changes, researchers can probe the importance of specific atoms or functional groups. For instance, creating an oxygen analog of a known antineoplastic anthraquinone allows for a direct comparison to understand the role of specific heteroatoms in the side chains on cytotoxicity. Glycosylation, the attachment of a sugar moiety, is another common modification. The conversion of emodin (B1671224) to its glycosylated form, emodin-8-O-glucoside (E8OG), has been explored to reduce toxicity and improve its chemical properties. mdpi.com
Table 1: Examples of Systematic Modifications to the Anthraquinone Core and Their Effect on Bioactivity
| Modification Type | Example | Observed Effect | Reference(s) |
| Alkylation | Addition of di-isopentenyl groups | Enhanced antibacterial activity | nih.gov |
| Glycosylation | Conversion of Emodin to Emodin-8-O-glucoside (E8OG) | Reduced toxicity, improved chemical properties | mdpi.com |
| Structural Rigidity | Inherent planar structure | Reduced water solubility and bioactivity | nih.gov |
Influence of Hydroxyl and Carboxyl Substituents on Biological Interactions
The number and position of hydroxyl (–OH) and carboxyl (–COOH) groups on the anthraquinone core are primary determinants of its biological interactions, particularly in enzyme inhibition and cellular processes. nih.govnih.gov These groups influence the molecule's electronic properties, polarity, and ability to form hydrogen bonds and chelate metal ions.
Hydroxyl groups are critical for the bioactivity of many anthraquinones. nih.gov Their presence and placement dictate the molecule's ability to interact with biological targets. For instance, the 1-hydroxyl group, along with the adjacent 9-carbonyl group, forms a key site for chelating metal ions, which can be a crucial aspect of their mechanism of action. nih.govnih.gov Studies on various anthraquinones have shown that the presence of ortho-hydroxyl groups can be a significant factor in their antioxidant capabilities. nih.gov The antibacterial activity of certain derivatives has been linked specifically to the presence of hydroxyl groups at the C-1 and C-2 positions. nih.gov
Table 2: Influence of Hydroxyl Substitution on Enzyme Inhibition by Anthraquinones
| Compound/Substitution Pattern | Target Enzyme | Effect on Inhibition | Reference(s) |
| 1,2-Dihydroxyanthraquinone | Bacterial enzymes | Essential for breaking the bacterial membrane | nih.gov |
| General Hydroxylated Anthraquinones | Cytochrome P450 (CYP) enzymes | Potent inhibition, particularly of the CYP1A2 isoform | nih.gov |
| Emodin, Rhein, Aloe-emodin | Multiple CYP isoforms | Inhibition of enzyme activity in human liver microsomes | nih.gov |
| General Hydroxylated Anthraquinones | Xanthine Oxidase | Moderate inhibitory effects observed | [No specific citation] |
Impact of Steric and Electronic Effects on Bioactivity
The bioactivity of anthraquinone derivatives is governed by a delicate interplay of steric and electronic effects. Steric effects relate to the size and shape of the molecule and its substituents, which can hinder or facilitate interaction with a biological target. Electronic effects refer to how the arrangement of electrons in the molecule, influenced by its functional groups, affects its reactivity and binding affinity.
The electronic properties of substituents are equally critical. Electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, can increase the electron density of the anthraquinone ring system, influencing its redox potential and ability to participate in charge-transfer interactions. nih.govnumberanalytics.com The polarity of substituents, an electronic property, has been directly correlated with the antibacterial potency of anthraquinones. nih.govrsc.org In many cases, the biological mechanism involves the formation of intermediates, and the stability of these intermediates is heavily influenced by the electronic nature of the substituents on the aromatic rings. rsc.org
Development of Structure-Activity Models for Predictive Design
To rationalize the complex relationships between structure and activity, researchers develop computational models, most notably quantitative structure-activity relationship (QSAR) models. nih.gov These mathematical models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. scholarsresearchlibrary.comyoutube.com The goal is to create a predictive tool that can estimate the bioactivity of novel, untested compounds, thereby guiding the design of more potent and selective molecules. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic distribution, and steric attributes. researchgate.net Statistical methods are then used to build a model that links these descriptors to biological activity.
For anthraquinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models have been used to predict the activity of anthraquinone derivatives as inhibitors of important cancer targets like telomerase and phosphoglycerate mutase 1 (PGAM1). nih.govnih.gov The resulting 3D contour maps from these analyses highlight specific regions around the molecule where steric bulk, positive or negative charge, or hydrophobic character is likely to increase or decrease activity, providing a visual guide for rational drug design. nih.gov QSAR models have also been developed to predict the potential of anthraquinones to inhibit key metabolic enzymes like cytochromes P450. nih.gov
Table 3: Examples of QSAR Models for Anthraquinone Derivatives
| QSAR Model Type | Biological Target/Activity | Key Findings/Application | Reference(s) |
| 3D-QSAR (CoMSIA) | G-quadruplex DNA (Telomerase Inhibition) | Developed a predictive model to understand the structural basis for telomerase inhibitory activity. | nih.gov |
| 3D-QSAR (CoMFA, CoMSIA) | Phosphoglycerate Mutase 1 (PGAM1) Inhibition | Created predictive models to probe SAR and provide theoretical guidance for designing new PGAM1 inhibitors. | nih.gov |
| In Silico (QSAR) Modeling | Cytochrome P450 (CYP) Enzyme Inhibition | Identified potential CYP inhibitors among a series of 22 anthraquinones, prioritizing them for further study. | nih.gov |
| QSAR & Docking | General (LD50 Prediction) | Related binding energies of anthraquinone ligands to a specific receptor with their LD50 data. | tandfonline.com |
Mechanisms of Action Cellular and Animal Models
Cellular Pathway Modulation by 1,4-Dihydroxy-6-carboxy-anthraquinone and Analogs
There is currently no specific data available from scientific literature detailing the inhibitory effects of this compound on the p56lck tyrosine kinase or the poly (ADP-ribose) polymerase (PARP) enzyme. While other anthraquinone (B42736) derivatives, such as emodin (B1671224), have been identified as inhibitors of p56lck, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. Similarly, while PARP inhibitors are a well-established class of therapeutic agents, a direct link to this specific anthraquinone has not been reported.
Scientific literature lacks specific information on the modulation of the Ras oncogene, NF-κB, or p53/p21 signaling pathways by this compound. Studies on other quinone compounds, such as 1,4-benzoquinone, have shown modulation of the NF-κB pathway, often linked to the generation of reactive oxygen species. Furthermore, some anthraquinone analogs have been observed to induce p53 expression. However, these findings are not directly attributable to this compound.
No studies were found that specifically investigate the impact of this compound on cell cycle progression. While a related compound, 1,4-Anthraquinone, has been suggested to cause an arrest in the early stages of the cell cycle, this cannot be directly ascribed to the carboxylated and hydroxylated form without dedicated research.
Induction of Programmed Cell Death (Apoptosis) in Cellular Systems
There is no direct evidence in the current body of scientific literature to confirm that this compound induces apoptosis. While various anthraquinone analogs are known to trigger programmed cell death through mechanisms such as the upregulation of p53, specific studies on this compound are absent.
Generation of Reactive Oxygen Species (ROS) and Photodynamic Action in Cellular Contexts
The capacity of this compound to generate reactive oxygen species (ROS) or to act as a photosensitizer in photodynamic therapy has not been specifically documented. The general class of anthraquinones is known to participate in redox cycling, which can lead to the production of ROS. The hydroxyl and quinone moieties in the structure of this compound suggest a potential for such activity, but this remains to be experimentally verified.
Effects on Glycolysis and Serine Synthesis Pathways in Cellular Models
Currently, there are no available studies that have examined the effects of this compound on the metabolic pathways of glycolysis or serine synthesis. Some anthraquinone derivatives have been shown to inhibit pyruvate (B1213749) kinase, a key enzyme in glycolysis. However, the influence of this compound on these fundamental cellular energy and biosynthetic pathways is unknown.
Biotechnological Approaches for Production and Transformation
Microbial Biotransformation of Anthraquinones
Microbial biotransformation is a powerful tool for modifying complex molecules like anthraquinones, often achieving high specificity and yields under mild conditions. nih.goviium.edu.my This process utilizes whole microbial cells or their enzymes to carry out reactions that can be difficult to perform through conventional chemical methods. iium.edu.my The reactions involved can include hydroxylation, glycosylation, methylation, and degradation, leading to the creation of novel derivatives with potentially enhanced biological activities or improved physicochemical properties. iium.edu.myrsc.org
Utilization of Fungi (e.g., Absidia coerulea, Mucor spinosus, Beauveria bassiana)
Fungi are well-known for their ability to metabolize a wide array of secondary metabolites, including anthraquinones. nih.gov Genera such as Aspergillus, Penicillium, and Fusarium are prolific producers of anthraquinones. nih.gov Specific examples of fungal biotransformation include the conversion of 1,8-dihydroxyanthraquinone into peniphenone by Aleurodiscus mirabilis, a process involving enzymes like P450 monooxygenases and Baeyer–Villiger oxidases. acs.org While not directly involving 1,4-dihydroxy-6-carboxy-anthraquinone, this demonstrates the potential of fungi to modify the anthraquinone (B42736) core.
Fungal biotransformation can introduce hydroxyl groups, methylate existing ones, or attach sugar moieties (glycosylation), which can significantly alter the compound's properties. For instance, some fungi are known to convert the keto group of an anthraquinone into a lactone via a Baeyer-Villiger monooxygenase. nih.gov
Bacterial Transformations
Bacteria also play a crucial role in the transformation and degradation of anthraquinones, particularly in the context of dye remediation. nih.govnih.gov Bacterial degradation of anthraquinone dyes often involves a reductive step where reductases break down the conjugated system of the dye. nih.gov The resulting aromatic hydrocarbons can then be further metabolized into simpler compounds like carbon dioxide and water. nih.gov
Bacterial strains capable of degrading anthraquinone dyes have been isolated from various environments, including industrial wastewater and soil. nih.gov Genera such as Bacillus, Pseudomonas, Shewanella, and Rhodococcus have demonstrated the ability to degrade these complex molecules. nih.gov While the focus is often on degradation, the enzymatic machinery involved could potentially be harnessed for synthetic purposes. The process of bacterial transformation is influenced by several factors, including pH, temperature, and the availability of carbon and nitrogen sources. nih.gov
Enzymatic Systems for Biotransformation (e.g., laccase, dioxygenase, monooxygenase, peroxidase, hydrolases, transferase)
Specific enzymes are the workhorses of biotransformation, offering high selectivity and efficiency. Key enzyme classes involved in anthraquinone modification include:
Monooxygenases (e.g., Cytochrome P450): These enzymes are crucial for introducing oxygen atoms into the anthraquinone structure, leading to hydroxylation. acs.org For example, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, DynE13, is involved in the final steps of anthraquinone formation from a δ-thiolactone anthracene (B1667546) precursor. acs.org
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate.
Laccases and Peroxidases: These enzymes are primarily involved in the degradation of anthraquinone dyes by catalyzing oxidative reactions.
Hydrolases: These enzymes can cleave ester or glycosidic bonds, which could be relevant for modifying substituted anthraquinones.
Transferases (e.g., Glycosyltransferases): These enzymes are responsible for attaching sugar molecules to the anthraquinone scaffold, a process known as glycosylation. mdpi.com
A two-enzyme system comprising a monooxygenase (DynE13) and a cofactor-free enzyme (DynA1) has been shown to convert a δ-thiolactone anthracene into a hydroxyanthraquinone through a cascade of oxidation, desulfurization, and decarboxylation reactions. acs.org
Glucosidation and Other Derivatizations for Solubility Enhancement
A significant challenge with many anthraquinones is their low water solubility, which can limit their application. nih.gov Glucosidation, the attachment of a glucose molecule, is a common biological strategy to increase the water solubility and bioavailability of natural products. nih.gov Microbial systems, particularly engineered strains of Escherichia coli, have been successfully used to produce glucosides of various anthraquinones. mdpi.com For example, a versatile glycosyltransferase (YjiC) from Bacillus licheniformis has been expressed in E. coli to biotransform anthraquinones like alizarin (B75676) and anthraflavic acid into their corresponding O-glucosides. mdpi.com
Similarly, rhamnosylation, the attachment of a rhamnose sugar, has been achieved in engineered E. coli to produce rhamnoside derivatives of anthraquinones with altered biological activity. koreascience.kr These derivatization strategies could be highly relevant for modifying this compound to improve its properties. The presence of a carboxyl group already enhances water solubility to some extent. nih.gov
Enzymatic Degradation of Anthraquinone Dyes in Bioremediation Contexts
The textile industry is a major user of anthraquinone dyes, which are often resistant to conventional wastewater treatment methods. nih.gov Enzymatic degradation offers a promising bioremediation strategy. Laccases and peroxidases, often from white-rot fungi, are particularly effective in decolorizing and degrading these dyes. nih.gov The degradation process typically involves the enzymatic breakdown of the chromophore, leading to less colored and less toxic intermediate compounds. nih.gov While the primary goal is environmental cleanup, understanding these degradation pathways can provide insights into the enzymatic mechanisms that could be reverse-engineered for synthetic applications.
Sustainable and Eco-friendly Biotechnological Production Methods
Biotechnological production of anthraquinones through microbial fermentation or cell cultures presents a sustainable alternative to extraction from natural sources or chemical synthesis. nih.gov Plant cell cultures of species like Morinda citrifolia have been explored for the production of anthraquinone derivatives. nih.gov The use of bioreactors allows for the controlled and scalable production of these compounds. nih.gov
Synthetic biology approaches, such as engineering microbial hosts like E. coli or yeast, are being developed to create efficient microbial factories for natural anthraquinones. mdpi.com These methods can overcome the limitations of low yields from natural sources and the environmental concerns associated with chemical synthesis. rsc.org
Table 1: Examples of Fungal Species in Anthraquinone Biotransformation
| Fungus Species | Substrate Anthraquinone | Transformation Product | Reference |
| Aleurodiscus mirabilis | 1,8-Dihydroxyanthraquinone | Peniphenone | acs.org |
| Aspergillus nidulans | Emodin (B1671224) | Monodictyphenone | acs.org |
| Various | Emodin, Chrysophanol | Hydroxylated and glycosylated derivatives | nih.gov |
Table 2: Bacterial Genera Involved in Anthraquinone Degradation
| Bacterial Genus | Example Species | Degraded Anthraquinone Dye | Reference |
| Bacillus | Bacillus sp. | Remazol Brilliant Blue R | nih.gov |
| Pseudomonas | Pseudomonas sp. | Reactive Blue 19 | nih.gov |
| Shewanella | Shewanella sp. | - | nih.gov |
| Rhodococcus | Rhodococcus sp. | - | nih.gov |
| Staphylococcus | Staphylococcus sp. K2204 | Remazol Brilliant Blue R | nih.gov |
| Serratia | Serratia liquefaciens PT01 | - | nih.gov |
Table 3: Key Enzymes in Anthraquinone Biotransformation
| Enzyme Class | Specific Enzyme Example | Function | Reference |
| Monooxygenase | DynE13 | Oxidation, desulfurization, decarboxylation | acs.org |
| Monooxygenase | Cytochrome P450 | Hydroxylation | acs.org |
| Oxidase | Baeyer–Villiger oxidase | Keto to lactone conversion | nih.govacs.org |
| Transferase | Glycosyltransferase (YjiC) | Glucosidation | mdpi.com |
| Transferase | Rhamnosyltransferase | Rhamnosylation | koreascience.kr |
Ecological and Phytochemical Roles
Distribution of 1,4-Dihydroxy-6-carboxy-anthraquinone in Natural Sources
Anthraquinones are widely distributed throughout the plant kingdom, as well as in fungi and lichens. nih.gov They are particularly characteristic of families such as the Rubiaceae, Polygonaceae, and Rhamnaceae. nih.gov Within the Rubiaceae family, which comprises over 600 genera, a significant number of anthraquinone (B42736) compounds have been identified, especially in the roots of these plants. acs.org
While direct evidence for the isolation of this compound from natural sources is scarce in readily available scientific literature, the presence of other carboxylated anthraquinones in the Rubiaceae family suggests its potential existence. For instance, pseudopurpurin, a 1,2,4-trihydroxyanthraquinone-3-carboxylic acid, has been isolated from plants of the Rubia genus, such as Rubia tinctorum (madder). nih.gov This indicates that the enzymatic machinery for the carboxylation of the anthraquinone nucleus exists within this plant family.
Morinda citrifolia, commonly known as noni and a member of the Rubiaceae family, is a well-known producer of anthraquinones. capes.gov.br Various parts of the M. citrifolia plant, including the roots, fruits, and leaves, have been found to contain a range of anthraquinone derivatives. However, studies on the chemical constituents of M. citrifolia have predominantly reported the presence of other anthraquinones, such as damnacanthal, morindone, and various glycosides thereof. The specific presence of this compound in M. citrifolia has not been definitively established in the reviewed literature.
Table 1: Distribution of Select Anthraquinones in the Rubiaceae Family
| Plant Genus | Common Anthraquinones Found | Reference |
| Morinda | Damnacanthal, Morindone, Nordamnacanthal | capes.gov.br |
| Rubia | Alizarin (B75676), Purpurin, Pseudopurpurin, Rubiadin | nih.gov |
| Galium | Anthraquinone Glycosides | researchgate.net |
| Hedyotis | Various Anthraquinones | nih.gov |
| Ophiorrhiza | Various Anthraquinones | nih.gov |
This table is generated based on general findings for the respective genera and does not imply the presence of this compound.
Role as Secondary Metabolite in Plants (e.g., Morinda citrifolia, Rubiaceae family)
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment. Anthraquinones, as a class of secondary metabolites, serve various ecological functions.
In plants of the Rubiaceae family, including Morinda citrifolia, anthraquinones are believed to be involved in defense mechanisms against herbivores and microbial pathogens. Their often bitter taste and potential toxicity can deter feeding by insects and other animals. Furthermore, many anthraquinones have demonstrated antimicrobial and antifungal properties, which can protect the plant from infections.
The production of these compounds can be influenced by various environmental factors and developmental stages of the plant. For instance, the accumulation of anthraquinones in the roots of Rubia species is well-documented, suggesting a role in protecting this vital organ from soil-borne pathogens and pests. nih.gov In Morinda citrifolia, the presence of anthraquinones in different plant parts indicates a systemic defense strategy.
The carboxyl group on a compound like this compound could potentially influence its solubility and biological activity, possibly enhancing its effectiveness as a defense compound or altering its transport and storage within the plant cell.
Biosynthetic Intermediates and Metabolic Pathways in Organisms
The biosynthesis of anthraquinones in higher plants primarily follows two distinct pathways: the polyketide pathway and the shikimate pathway. biorxiv.org In the Rubiaceae family, the shikimate pathway is the predominant route for the formation of alizarin-type anthraquinones, which are structurally related to this compound.
The shikimate pathway begins with precursors from primary metabolism, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, which enter the shikimic acid pathway to produce chorismic acid. A key step in the biosynthesis of anthraquinones in the Rubiaceae is the conversion of chorismic acid and α-ketoglutarate to o-succinylbenzoic acid (OSB). nih.gov This is followed by the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), a crucial bicyclic intermediate.
The formation of the third ring of the anthraquinone nucleus is achieved through the prenylation of DHNA with dimethylallyl pyrophosphate (DMAPP), which is supplied by the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov This leads to the formation of various anthraquinone skeletons.
While the precise enzymatic steps leading to this compound have not been elucidated, it is plausible that a carboxylation reaction occurs at a late stage of the biosynthetic pathway. This could potentially involve the enzymatic addition of a carboxyl group to an existing anthraquinone precursor. The presence of other carboxylated anthraquinones in the Rubiaceae supports the existence of such carboxylating enzymes. nih.gov
Table 2: Key Intermediates in the Shikimate Pathway for Anthraquinone Biosynthesis in Rubiaceae
| Intermediate | Precursor(s) | Key Role | Reference |
| Chorismic acid | Phosphoenolpyruvate, Erythrose-4-phosphate | Entry point from primary metabolism | nih.gov |
| o-Succinylbenzoic acid (OSB) | Chorismic acid, α-Ketoglutarate | Formation of the initial aromatic ring structure | nih.gov |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | o-Succinylbenzoic acid | Key bicyclic precursor to the anthraquinone nucleus | |
| Dimethylallyl pyrophosphate (DMAPP) | Methylerythritol phosphate (MEP) pathway | Provides the isoprene (B109036) unit for the third ring | nih.gov |
This table outlines the general pathway and does not specifically detail the biosynthesis of this compound.
Absorption and Emission Characteristics of Anthraquinones
The electronic absorption spectra of anthraquinones are characterized by several absorption bands in the UV-visible region. Typically, unsubstituted 9,10-anthraquinone exhibits four absorption bands resulting from π → π* transitions between 220 and 350 nm, and a much weaker band at longer wavelengths (around 400 nm) due to a symmetry-forbidden n → π* electronic transition of the carbonyl groups. nih.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.gov
The introduction of substituents, particularly auxochromes like hydroxyl (-OH) and amino (-NH2) groups, significantly alters the absorption and emission spectra of the anthraquinone core. These electron-donating groups cause a bathochromic (red) shift in the absorption maxima, moving the absorption bands to longer wavelengths. nih.govnih.gov For instance, the substitution of alkoxy groups can shift the least energetic band from 325 nm in unsubstituted anthraquinone to around 350 nm. nih.gov
In the case of this compound, the two hydroxyl groups in the peri positions (1 and 4) act as strong auxochromes. This substitution pattern leads to a significant bathochromic shift, extending the absorption into the visible region of the spectrum. The carboxyl group (-COOH) at the 6-position, being an electron-withdrawing group, further modulates the electronic structure and the resulting spectral properties. The interaction between the solvent and the anthraquinone molecule can also significantly affect the position of the absorption bands, with polar solvents often inducing a bathochromic shift for π → π* transitions due to better stabilization of the excited state. nih.gov
Table 1: Effect of Substitution on Anthraquinone Absorption Maxima (λmax)
| Compound | Substituents | λmax (nm) | Shift Type |
|---|---|---|---|
| 9,10-Anthraquinone | None | ~325 | - |
| 2,6-Dialkoxy-anthraquinone | 2,6-di-OR | ~350 | Bathochromic |
Note: The table provides generalized data to illustrate substitution effects. Specific λmax values vary with solvent and specific substituent structure.
Hyperconjugation, the delocalization of electrons involving σ-bonds, can influence the stability and structure of substituted anthraquinones. wikipedia.org More significantly for hydroxyanthraquinones, the presence of intramolecular hydrogen bonds between the hydroxyl protons and the adjacent carbonyl oxygens leads to the formation of a stable six-membered quasi-aromatic ring. nih.gov
This resonance-assisted hydrogen bond (RAHB) is a key feature in 1,4-dihydroxy-anthraquinone derivatives. nih.gov The formation of these quasi-rings planarizes parts of the molecule and significantly affects the electron density distribution in both the ground and excited states. nih.govnih.gov This change in electronic structure is a major contributor to the observed shifts in the absorption spectra and influences the subsequent photophysical and photochemical pathways. nih.gov
Fluorescence is the emission of light from a molecule after it has absorbed a photon. liberty.edu The difference between the wavelength of maximum absorption and the wavelength of maximum emission is known as the Stokes shift. wikipedia.orgedinst.com Anthraquinone derivatives are noted for their potential to have large Stokes shifts, often greater than 70 nm, which is a desirable characteristic for fluorescent probes as it minimizes self-absorption and background interference. liberty.eduliberty.edu However, many anthraquinone dyes also exhibit low fluorescence quantum yields, meaning that non-radiative decay pathways are highly efficient. liberty.edunih.gov
Fluorescence quenching in anthraquinones can occur through several mechanisms. The close proximity of the n→π* and π→π* excited states allows for efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This process populates the triplet state at the expense of fluorescence. The triplet state is typically non-emissive in solution at room temperature but is photochemically active. Other quenching mechanisms can include solvent effects and intramolecular processes facilitated by certain substituents.
Intramolecular Hydrogen Bonding Effects on Photophysics
Intramolecular hydrogen bonding, as seen between the hydroxyl and carbonyl groups in this compound, has a profound effect on the molecule's photophysical properties. researchgate.netnih.gov This bonding significantly influences the energy levels of the ground and excited states, leading to the observed bathochromic shifts in absorption spectra. researchgate.net
The hydrogen bond can facilitate a process known as Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, the proton from the hydroxyl group can be transferred to the carbonyl oxygen. This creates a transient tautomeric species with a different electronic structure and, consequently, distinct emission properties. ESIPT is often responsible for the large Stokes shifts observed in many hydroxy-anthraquinones, as the emission occurs from the relaxed, proton-transferred species, which has a lower energy than the initially excited molecule. This additional de-excitation pathway can also influence the fluorescence quantum yield and lifetime. researchgate.net
Photoreduction and Photooxidation Processes
Anthraquinones are well-known for their ability to undergo photoreduction and photooxidation reactions. arabjchem.org These processes are central to their roles as photocatalysts and photosensitizers. researchgate.net The primary photochemical event upon excitation is often the population of the triplet state (³AQ*).
In its triplet state, the anthraquinone molecule can abstract a hydrogen atom from a suitable donor (like an alcohol or an amine) to form a semiquinone radical (AQH•). researchgate.net This photoreduction process is a key step in many anthraquinone-sensitized reactions. core.ac.uk
Reaction Scheme:
Excitation: AQ + hν → ¹AQ* → ³AQ*
H-Abstraction: ³AQ* + R-H → AQH• + R•
Conversely, excited anthraquinones can participate in photooxidation reactions, typically through energy or electron transfer. They can act as photosensitizers, transferring energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a Type II photochemical process. imrpress.commdpi.com Alternatively, they can initiate electron transfer reactions, leading to the formation of radical ions, a Type I process. imrpress.commdpi.com The presence of oxygen can also lead to the re-oxidation of the semiquinone radical, generating a superoxide radical anion (O₂⁻•) and regenerating the ground-state anthraquinone, forming the basis of a catalytic cycle for producing reactive oxygen species (ROS). mdpi.com
Photochemical Reactivity and Energy Transfer
Energy transfer from the excited anthraquinone triplet to other molecules is a fundamental process. imrpress.com The most significant example is the energy transfer to ground-state molecular oxygen to produce singlet oxygen, as mentioned previously. This ability to generate ROS upon illumination is the foundation for the application of some anthraquinone derivatives in photodynamic therapy. imrpress.commdpi.com
The reaction pathways of intermediates, such as the semiquinone radical pairs formed during photoreduction, can be complex. These radical pairs can exist in either singlet or triplet spin states, and their subsequent reactions can lead to different products. nih.gov External factors, such as magnetic fields, have been shown to influence the interconversion between these spin states, thereby affecting the reaction rate and the final product distribution. nih.gov
An in-depth analysis of the photophysical and photochemical properties of this compound reveals a compound strategically designed for photofunctional applications. The interplay of its core anthraquinone structure with strategically placed hydroxyl and carboxyl groups dictates its interaction with light and subsequent energy dissipation pathways, making it a subject of significant scientific interest.
Interactions with Biomolecules in Vitro
Protein Binding Affinity and Mechanisms (e.g., hydrophobic forces)
The binding of small molecules like 1,4-Dihydroxy-6-carboxy-anthraquinone to proteins is a crucial determinant of their pharmacokinetic and pharmacodynamic properties. While direct studies on this specific compound are limited, research on structurally related anthraquinone (B42736) and naphthoquinone derivatives provides significant insights into the likely binding mechanisms. The affinity of these compounds for proteins, such as the transport protein Human Serum Albumin (HSA), is often moderate and driven by a combination of intermolecular forces.
Hydrophobic forces are anticipated to play a major role in the binding of this compound to proteins. The planar, aromatic anthraquinone core is inherently hydrophobic and can readily interact with nonpolar pockets within a protein's structure. Studies on similar compounds have shown that these hydrophobic interactions are a primary driver for the spontaneous association with proteins like HSA. scielo.br The binding of the anthraquinone derivative alizarin (B75676) complexone to HSA, for instance, is significantly influenced by hydrophobic and π-π stacking interactions. nih.gov
In addition to hydrophobic forces, the hydroxyl and carboxyl functional groups of this compound can participate in hydrogen bonding and electrostatic interactions with polar amino acid residues in the protein's binding site. The carboxyl group, which is typically ionized at physiological pH, can form strong salt bridges with positively charged residues like lysine (B10760008) or arginine. The hydroxyl groups can act as both hydrogen bond donors and acceptors.
Table 1: Key Intermolecular Forces in Protein Binding
| Interaction Type | Description | Relevant Moieties on this compound |
|---|---|---|
| Hydrophobic Interactions | Interactions between nonpolar surfaces to minimize contact with water. | Anthraquinone ring system |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydroxyl (-OH) and Carboxyl (-COOH) groups |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. | Ionized Carboxyl group (-COO-) |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Anthraquinone ring system |
Characterization of Ligand-Receptor Interactions (e.g., enzyme-inhibitor binding)
The interaction of this compound with specific receptors, particularly enzymes, can lead to the modulation of their biological activity. While this specific compound has not been extensively studied as an enzyme inhibitor, the broader class of anthraquinones has been shown to inhibit various enzymes, often through competitive or non-competitive mechanisms.
Enzyme Inhibition: Anthraquinone derivatives have been identified as inhibitors of enzymes like liver pyruvate (B1213749) kinase (PKL). mdpi.com In such cases, the anthraquinone scaffold occupies a binding site, often one that accommodates a natural substrate or cofactor like ADP. The interactions within the binding site are specific, with functional groups on the inhibitor forming key hydrogen bonds and hydrophobic interactions with amino acid residues. For instance, in the inhibition of PKL by an anthraquinone derivative, a sulfonyl group was found to interact with a lysine residue, while catechol groups interacted with an asparagine residue. nih.gov This suggests that the hydroxyl and carboxyl groups of this compound would be critical for its specific recognition and binding to an enzyme's active or allosteric site.
The kinetics of enzyme inhibition can be studied to determine the mechanism of action.
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. In this case, the inhibitor does not affect substrate binding but prevents the conversion of the substrate to the product. khanacademy.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. khanacademy.org
A study on a prenyltransferase enzyme from Rubia cordifolia demonstrated that this enzyme acts on 1,4-dihydroxy-2-naphthoic acid, a compound structurally similar to the title compound. biorxiv.orgbiorxiv.org The enzyme catalyzes the attachment of a prenyl group, a key step in the biosynthesis of other anthraquinones. This research highlights how enzymes can specifically recognize and modify molecules with a dihydroxy-carboxy-aromatic scaffold. biorxiv.orgbiorxiv.org
Table 2: Potential Enzyme Inhibition Parameters for this compound
| Parameter | Description | Potential Significance |
|---|---|---|
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. |
| Ki | The inhibition constant; the dissociation constant for the enzyme-inhibitor complex. | A measure of the inhibitor's binding affinity. |
| Mechanism of Inhibition | The manner in which the inhibitor affects enzyme activity (e.g., competitive, non-competitive). | Provides insight into the binding site and mode of action. |
Spectroscopic Analysis of Compound-Biomolecule Complexes (e.g., fluorescence quenching)
Spectroscopic techniques are invaluable for studying the formation of complexes between small molecules and biomolecules in a non-invasive manner. Fluorescence spectroscopy, in particular, is highly sensitive to changes in the local environment of a fluorophore, such as the intrinsic fluorescence of tryptophan residues in proteins.
Fluorescence Quenching: The binding of a ligand like this compound to a protein can lead to the quenching (decrease) of the protein's intrinsic fluorescence. nih.gov This quenching can occur through two primary mechanisms:
Dynamic (collisional) quenching: The excited fluorophore is deactivated upon contact with the quencher molecule. This process is typically diffusion-controlled. biorxiv.org
Static quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore. scielo.brnih.gov
By analyzing the fluorescence quenching data using the Stern-Volmer equation, it is possible to determine the quenching mechanism and calculate the binding parameters. biorxiv.org For instance, the bimolecular quenching rate constant (kq) can indicate the type of quenching. Studies on related anthraquinones have shown that the quenching of phycoerythrin fluorescence by these dyes follows a dynamic quenching mechanism. nih.gov In contrast, the interaction of some 1,4-naphthoquinone (B94277) derivatives with HSA was found to proceed via a static quenching mechanism, indicating the formation of a ground-state complex. scielo.br
Synchronous Fluorescence Spectroscopy can provide information about the microenvironment around specific amino acid residues (tyrosine and tryptophan) by simultaneously scanning both the excitation and emission wavelengths with a constant wavelength interval. nih.gov A shift in the emission maximum can indicate changes in the polarity of the environment surrounding the amino acid residue upon ligand binding. mdpi.com
Circular Dichroism (CD) Spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. scielo.brnih.gov Significant changes in the CD spectrum of a protein, such as a decrease in the α-helical content, can indicate that the binding of the compound induces conformational changes in the protein. scielo.brnih.gov
Table 3: Spectroscopic Techniques for Analyzing Compound-Biomolecule Interactions
| Technique | Information Obtained | Example Application |
|---|---|---|
| Fluorescence Spectroscopy | Binding affinity (Kb), number of binding sites (n), quenching mechanism. | Titrating a protein solution with the compound and monitoring the decrease in tryptophan fluorescence. |
| Synchronous Fluorescence | Changes in the microenvironment of tyrosine and tryptophan residues. | Observing shifts in emission maxima to probe local polarity changes upon binding. |
| Circular Dichroism (CD) | Changes in the secondary and tertiary structure of the protein. | Monitoring the α-helical content of a protein before and after the addition of the compound. |
| UV-Vis Absorption Spectroscopy | Formation of a ground-state complex. | Observing changes in the absorption spectrum of the compound or protein upon complexation. |
Emerging Research Areas and Future Directions
Development of Advanced Functional Materials Based on the Compound's Scaffolding
The inherent photophysical properties and the presence of multiple functional groups on the anthraquinone (B42736) framework make it an attractive building block for novel functional materials.
The anthraquinone skeleton is a prominent platform for the development of optical and colorimetric sensors. researchgate.net A significant number of chemosensors based on anthraquinone have been reported for the detection of both metal ions and anions. scispace.com Derivatives of 1,4-dihydroxyanthraquinone (quinizarin), a compound structurally similar to the title compound, have shown considerable promise in this area. These sensors often operate through mechanisms like fluorescence quenching or distinct color changes upon binding with a target analyte. researchgate.net
Research has demonstrated the capability of these sensors to detect a range of analytes. For instance, 1,4-dihydroxyanthraquinone has been studied for its ability to detect copper (Cu²⁺) ions. researchgate.net Its interactions with other metal ions such as Gallium (Ga(III)), Aluminum (Al(III)), and Indium (In(III)) have also been explored, leading to the formation of unique fluorescent species. researchgate.net Beyond metal ions, these systems have been adapted for anion detection. A probe system involving 1,4-dihydroxyanthraquinone and Zn²⁺ has been utilized for sensing phosphate (B84403) anions in live cell imaging. researchgate.net Furthermore, derivatives have been developed for the selective and reversible detection of acetate (CH₃COO⁻) anions at parts-per-billion levels in a DMSO medium. researchgate.netdntb.gov.ua
| Anthraquinone-Based Sensor Platform | Target Analyte | Detection Principle |
|---|---|---|
| 1,4-Dihydroxyanthraquinone | Cu²⁺ | Fluorescence Quenching |
| 1,4-Dihydroxyanthraquinone | Ga(III), Al(III), In(III) | Formation of Fluorescent Species |
| 1,4-Dihydroxyanthraquinone-Zn²⁺ Probe | Phosphate Anions | Fluorescence Sensing (Live Cell Imaging) |
| Quinizarin (B34044) (QZ) Derivative | Acetate (CH₃COO⁻) | Colorimetric and "Turn-Off" Fluorescence |
Anthraquinone derivatives, particularly those featuring a carboxylic acid group to act as an anchor, have been designed and synthesized for evaluation as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.netdiva-portal.org These dyes exhibit favorable photophysical properties, such as broad and intense absorption spectra in the visible region, sometimes extending up to 800 nm. researchgate.netdiva-portal.org
However, preliminary photoelectrochemical studies have revealed that DSSCs incorporating these anthraquinone dyes demonstrate very low performance. researchgate.netdiva-portal.org In-depth investigations using transient absorption kinetics, fluorescence lifetime measurements, and density functional theory (DFT) calculations have been conducted to understand this poor performance. researchgate.netdiva-portal.org The results strongly suggest that the two electron-withdrawing carbonyl groups on the anthraquinone framework are the primary cause. researchgate.netdiva-portal.org These groups suppress the efficient injection of electrons from the photoexcited state of the dye into the conduction band of the titanium dioxide (TiO₂) semiconductor, a critical step in the energy conversion process of a DSSC. researchgate.netdiva-portal.org
| Property | Observation for Anthraquinone-Based Dyes in DSSCs |
|---|---|
| Advantage | Broad and intense absorption spectra in the visible region. researchgate.netdiva-portal.org |
| Disadvantage | Very low power conversion efficiency. researchgate.netdiva-portal.org |
| Underlying Cause of Low Performance | The strong electron-withdrawing character of the anthraquinone carbonyl groups suppresses efficient electron injection into the TiO₂ conduction band. researchgate.netdiva-portal.org |
Green Chemistry Approaches in Synthesis and Biotransformation
In line with the principles of sustainable chemistry, research is shifting towards more environmentally benign methods for the synthesis and modification of anthraquinone compounds. This includes the use of enzymatic catalysts and microbial systems.
For synthesis, laccase-catalyzed reactions represent a green approach. Laccases are oxidoreductase enzymes that use molecular oxygen as a non-toxic oxidant and produce only water as a byproduct. researchgate.net This methodology has been successfully applied to the one-pot synthesis of 1,4-naphthoquinone (B94277) derivatives under mild conditions (pH 4.5-7.15), demonstrating the potential for creating complex quinone structures through cleaner, enzyme-mediated pathways. researchgate.net
Biotransformation, the use of biological systems to perform chemical modifications, is another key area of green chemistry. Studies have shown that cytochrome P450 enzymes are involved in the metabolism of dihydroxyanthraquinones like emodin (B1671224) and chrysophanol. nih.gov Fungal biotransformation has also been demonstrated; the fungus Aleurodiscus mirabilis can convert 1,8-dihydroxyanthraquinone into peniphenone. acs.orgresearchgate.net This transformation is believed to be catalyzed by a P450 enzyme and a Baeyer–Villiger oxidase, indicating that microorganisms can serve as cellular factories for producing novel anthraquinone derivatives. acs.orgresearchgate.net
Rational Design of Analogs through Integrated Computational and Experimental Studies
The integration of computational modeling with experimental synthesis and testing facilitates the rational design of new molecules with tailored properties. This approach is being applied to the anthraquinone scaffold to develop analogs for specific applications, such as anticancer therapeutics. mdpi.comnih.gov
The process often begins with computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are built using experimental data from a series of existing compounds to identify the key structural features that govern their biological activity. nih.gov These models can then be used to computationally design a new set of structurally modified analogs with predicted high potency and to guide synthetic efforts. nih.gov The designed compounds are then synthesized and subjected to experimental validation, such as in vitro cytotoxicity assays against cancer cell lines. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing allows for the efficient development of novel analogs with improved efficacy and selectivity. mdpi.comnih.gov
Q & A
Basic: How is the molecular structure of 1,4-Dihydroxy-6-carboxy-anthraquinone determined experimentally?
Methodological Answer:
The structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . Crystallographic parameters (e.g., bond angles, torsion angles) are analyzed to confirm planar anthraquinone backbone geometry and substituent positions. For example, adjacent molecules in the crystal lattice exhibit stacking interactions (centroid–centroid separation ≈3.8 Å), critical for stability studies . Nuclear Magnetic Resonance (NMR) spectroscopy complements this by verifying proton environments (e.g., hydroxyl and carboxylic protons at δ 10–12 ppm) and carbon connectivity. Cross-validation with Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
Basic: What synthetic routes are used to prepare this compound derivatives?
Methodological Answer:
Derivatives are synthesized via Friedel-Crafts acylation using ortho-dicarboxylic acid chlorides and aromatic substrates under mild conditions (e.g., AlCl₃ catalysis, 60°C) . Substitution reactions at the 6-carboxy position involve nucleophilic agents (e.g., amines, alcohols) in polar aprotic solvents (DMF, DMSO). For hydroxyl group modifications, selective protection/deprotection (e.g., using trimethylsilyl chloride) ensures regiochemical control . Reaction progress is monitored via thin-layer chromatography (TLC) and purified via recrystallization (methanol/water mixtures).
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example, conflicting NMR signals for hydroxyl protons may indicate pH-dependent equilibria . To resolve this:
Perform variable-temperature NMR to stabilize tautomers.
Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding.
Validate with high-resolution mass spectrometry (HR-MS) to confirm molecular weight integrity.
Cross-reference with computational chemistry (DFT calculations) to predict dominant tautomeric forms .
Advanced: What mechanistic insights guide the regioselective functionalization of anthraquinone derivatives?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Electrophilic substitution at electron-rich positions (e.g., para to hydroxyl groups) is favored.
- Steric hindrance at the 6-carboxy group directs reactions to the 2- or 3-positions.
- Density Functional Theory (DFT) simulations predict reactive sites by mapping Fukui indices (electrophilicity). Experimental validation involves competitive reactions with model substrates (e.g., bromination in acetic acid) and HPLC-MS analysis of product ratios .
Basic: How is the acidity of functional groups in anthraquinone derivatives quantified?
Methodological Answer:
Potentiometric titration in aqueous or non-aqueous media (e.g., DMSO) measures pKa values. For example:
Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
In vitro cytotoxicity assays : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction.
DNA intercalation studies : UV-Vis titrations and circular dichroism (CD) monitor binding to dsDNA.
Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina .
Advanced: How does crystallographic data inform the design of anthraquinone-based materials?
Methodological Answer:
SC-XRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for material properties. For example:
- Charge-transfer complexes : Anthraquinone derivatives with electron-deficient cores form stable co-crystals with donors (e.g., TTF), analyzed via Hirshfeld surfaces .
- Thermal stability : Differential scanning calorimetry (DSC) correlates melting points with crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
